molecular formula CH5BO2 B051376 Methylboronic acid CAS No. 13061-96-6

Methylboronic acid

Cat. No.: B051376
CAS No.: 13061-96-6
M. Wt: 59.86 g/mol
InChI Key: KTMKRRPZPWUYKK-UHFFFAOYSA-N
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Description

Methylboronic acid (CH₃B(OH)₂) is a simple alkylboronic acid characterized by a methyl group directly bonded to a boron atom. Its structure enables unique reactivity, particularly in transesterification and deprotection reactions. Key properties include:

  • Volatility: Facilitates purification in boronic acid synthesis via transesterification .
  • Spectroscopic Features: FTIR and Raman spectra reveal distinct B–O and C–B stretching modes, with UV and NMR data supporting its planar trigonal geometry .
  • Applications:
    • Deprotection: Cleaves pinacol esters in peptidomimetic synthesis under mild conditions .
    • Transesterification: Efficiently generates boronic acids via volatile intermediates, avoiding tedious purification .
    • Synthesis of Amines: Direct methylation of nitroso compounds without additives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylboronic acid can be synthesized through several methods. One common approach involves the reaction of trimethyl borate with a Grignard reagent, followed by hydrolysis. Another method uses organolithium reagents to react with triisopropyl borate ester, followed by hydrolysis and acidification to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of trimethylboroxine. This method involves the controlled addition of water to trimethylboroxine, resulting in the formation of this compound. The process is typically carried out under an inert atmosphere to prevent oxidation and contamination .

Chemical Reactions Analysis

Types of Reactions: Methylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Methylboronic acid is widely used as a reagent in several key organic reactions, notably in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is fundamental for forming carbon-carbon bonds, which are critical in synthesizing complex organic molecules.

Key Reactions Involving this compound

Reaction TypeDescriptionReference
Suzuki-Miyaura Coupling Facilitates the coupling of aryl and vinyl boronates with halides to form biaryl compounds.
Stille Coupling Used in palladium-catalyzed reactions to form carbon-carbon bonds between organostannanes and aryl halides.
Borylation Acts as a borylating agent to introduce boron into organic molecules, enhancing their reactivity.
O-Methylation Employed in copper-catalyzed methylation of carboxylic acids, facilitating the formation of esters.

Medicinal Chemistry

This compound and its derivatives have shown promising results in medicinal applications, particularly due to their ability to interact with biological targets.

Pharmacological Activities

  • Anticancer Activity : MBA derivatives have been investigated for their potential to inhibit cancer cell growth. For example, certain bis(indolyl)methane derivatives containing MBA were effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimal toxicity observed .
  • Antibacterial Properties : Research indicates that MBA can enhance the activity of various compounds against bacterial strains, contributing to the development of new antibiotics .

Case Study: MBA in Drug Development

A study highlighted the use of this compound in synthesizing novel compounds targeting bacterial protein synthesis. The MIC (Minimum Inhibitory Concentration) values indicated significant antibacterial activity, suggesting that MBA plays a crucial role in enhancing the efficacy of these compounds .

Agricultural Applications

This compound has emerged as a beneficial agent in agriculture, particularly for addressing boron deficiency in plants.

Benefits of this compound in Agriculture

  • Enhanced Plant Growth : Studies show that MBA can alleviate symptoms of boron deficiency in crops like Arabidopsis, promoting better growth compared to traditional boric acid .
  • Water Solubility : MBA's higher solubility compared to boric acid allows for more effective delivery of boron to plants, making it a preferable choice for fertilization .

Emerging Applications

Recent advancements have expanded the scope of this compound beyond traditional uses:

  • Dynamic Click Chemistry : MBA has been utilized in reversible click reactions that are significant for developing biomedical devices and materials .
  • Nanocarrier Design : Innovations include using MBA-derived iminoboronate chemistry to create responsive nanocarriers for targeted cancer therapy .

Comparison with Similar Compounds

Boronic Acids: Methylboronic Acid vs. Phenylboronic Acid

Property This compound Phenylboronic Acid
Acidity (pKa) ~10 (estimated) 8.8 (para-substituted)
Stability as Ester Less stable (traceless protecting group) More stable (common for 1,3-diol protection)
Suzuki Coupling Requires additives (e.g., SDS) Widely used without additives

Key Findings :

  • This compound’s lower acidity and steric hindrance favor rapid ester hydrolysis, enabling traceless protection in regioselective glycosylation .
  • Phenylboronic acid’s aromatic ring enhances stability and π-π interactions in sensor applications .

Trifluoroborate Salts: this compound vs. Potassium Methyltrifluoroborate

Property This compound K[CH₃BF₃]
Stability Air-sensitive, hygroscopic Air-stable, crystalline
Methylation Limited efficiency without ligands High-yield cross-couplings

Key Findings :

  • Potassium methyltrifluoroborate’s stability simplifies handling and storage, making it superior for Suzuki-Miyaura reactions .

Borinic Acids vs. Boronic Acids

  • Synthesis : Borinic acids (R₂B(OH)) are synthesized from this compound via pinacol exchange .
  • Reactivity: Borinic acids exhibit faster H₂O₂-responsive behavior, useful in diagnostic probes, but are less nucleophilic than boronic acids .

Inorganic Boron Compounds: Boric Acid

Data Tables

Table 1: Acidity and Stability of Selected Boron Compounds

Compound pKa Stability in Air Key Application
This compound ~10 Moderate Deprotection
Phenylboronic Acid 8.8 High Sensors
K[CH₃BF₃] N/A High Suzuki Coupling

Table 2: Reactivity in Organic Transformations

Reaction This compound Efficiency Competing Compound Efficiency
Deprotection of F-BODIPY Quantitative yield Harsh conditions required
Regioselective Allylation High (with Pd/LA) Low selectivity (no LA)

Research Highlights

  • Chemoselectivity : this compound’s volatility enables efficient transesterification, reducing purification steps by >50% .
  • Biological Specificity : Fails to activate McpB chemotaxis receptors, unlike boric acid, underscoring structural nuances in ligand-receptor interactions .
  • Synthetic Versatility : Enables single-pot glycosylation via traceless protection, achieving >80% yield in cardiotonic steroid derivatives .

Biological Activity

Methylboronic acid (MBA) is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has the molecular formula CH5BO2\text{CH}_5\text{BO}_2 and a molecular weight of 59.86 g/mol. Its structure includes a boron atom bonded to a methyl group and two hydroxyl groups, which are critical for its reactivity and biological interactions.

PropertyValue
Molecular FormulaCH₅BO₂
Molecular Weight59.86 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point141.7 ± 23.0 °C
Melting Point91-94 °C

1. Anticancer Activity

This compound has shown promise as an anticancer agent, particularly through its role as a proteasome inhibitor. Research indicates that certain boronic acids can inhibit the proteasome pathway, leading to cell cycle arrest in cancer cells. For instance, studies have demonstrated that this compound derivatives can effectively inhibit cancer cell proliferation by inducing apoptosis and preventing cell cycle progression at the G2/M phase .

Case Study:

  • A study on this compound derivatives revealed an IC₅₀ value of approximately 6 nM against specific cancer cell lines, indicating significant potency in inhibiting tumor growth .

2. Antibacterial Activity

This compound exhibits antibacterial properties, particularly against resistant strains of bacteria such as MRSA (methicillin-resistant Staphylococcus aureus). The mechanism involves the reversible binding of boronic acids to serine residues in bacterial enzymes, thereby inhibiting their activity.

Key Findings:

  • This compound derivatives have been shown to possess low minimum inhibitory concentrations (MICs) against various resistant bacterial strains, with some derivatives achieving MIC values as low as 7.81 µg/mL against MRSA .

3. Agricultural Applications

This compound serves as an effective boron fertilizer, alleviating boron deficiency in plants. It enhances plant growth without the toxicity associated with traditional boron fertilizers like boric acid.

Research Insights:

  • In experiments with Arabidopsis thaliana, plants treated with this compound exhibited increased lateral root formation and overall growth compared to those treated with boric acid . This is attributed to its higher water solubility and lower toxicity at elevated concentrations.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with specific biomolecules:

  • Proteasome Inhibition: MBA binds to the active site of the proteasome, disrupting protein degradation pathways crucial for cancer cell survival.
  • Enzyme Inhibition: In bacterial systems, MBA interacts with enzymes such as β-lactamases, preventing the breakdown of β-lactam antibiotics .

Comparative Analysis of Boronic Acids

The following table summarizes key findings related to various boronic acids and their biological activities:

CompoundActivity TypeIC₅₀/MIC ValuesNotes
This compoundAnticancer~6 nMEffective against cancer cell lines
This compoundAntibacterial7.81 µg/mL (MRSA)Low toxicity; effective against resistant strains
Boric AcidFertilizerN/AHigher toxicity compared to MBA

Q & A

Q. Basic: What are the standard methods for synthesizing methyl esters using methylboronic acid?

Methodological Answer:
Methyl esters are synthesized via copper-catalyzed O-methylation of carboxylic acids with this compound under aerobic conditions. A typical procedure involves combining the carboxylic acid (e.g., 4-fluorobenzoic acid) with this compound (1.5 equivalents), copper carbonate (0.2 equivalents), and pyridine (1.5 equivalents) in dimethyl carbonate (DMC) solvent. The reaction proceeds at 90°C for 24 hours, followed by purification via flash column chromatography (e.g., 50:1 hexane/ethyl acetate) to isolate the ester. Yields typically range from 60% to 91%, depending on substrate steric and electronic properties .

Q. Advanced: How can isotopic labeling experiments elucidate the mechanism of copper-catalyzed O-methylation?

Methodological Answer:
Isotopic labeling (e.g., ¹⁸O) is critical for distinguishing between mechanistic pathways. In one study, [¹⁸O]-labeled benzoic acid was reacted with this compound under standard conditions. GC-MS analysis revealed retention of ¹⁸O in both the ester product and unreacted acid, ruling out decarboxylative pathways. The data supported a Chan-Lam-type mechanism involving methyl transfer from boron to oxygen via a Cu(I)/Cu(III) catalytic cycle, rather than nucleophilic substitution or acid-catalyzed esterification .

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound derivatives?

Methodological Answer:
¹H NMR (300–500 MHz in CDCl₃) is standard for confirming ester formation, with characteristic methyl ester peaks at δ 3.7–4.1 ppm. GC-MS (e.g., DB5-ms column) quantifies isotopic labeling efficiency and reaction progress. For example, methyl 4-fluorobenzoate shows a molecular ion peak at m/z 138.2 (¹⁸O-labeled) versus 136.2 (unlabeled). FT-IR can also validate carbonyl stretching frequencies (~1740 cm⁻¹ for esters) .

Q. Advanced: What strategies optimize reaction conditions for this compound-mediated esterification in air?

Methodological Answer:
Key optimizations include solvent selection (e.g., dimethyl carbonate for low toxicity and high boiling point) and catalyst loading (0.2 equivalents CuCO₃·Cu(OH)₂). Air acts as a mild oxidant, enabling catalytic turnover without additional oxidizing agents. Solvent screening in one study showed chlorobenzene and DMC improved yields by 15–20% compared to THF. Temperature control (90°C) balances reactivity and side-product formation .

Q. Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:
this compound (H315/H319/H335 hazards) requires PPE (gloves, goggles) and handling in a fume hood. Store at 2–8°C in airtight containers to prevent hydrolysis. Avoid exposure to moisture, which generates boric acid. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. Advanced: How to resolve contradictions in reaction yields when varying solvents?

Methodological Answer:
Contradictory yields often arise from solvent polarity and coordinating ability. For example, DMC enhances Cu catalyst stability, while chlorobenzene improves substrate solubility. Systematic screening with ¹⁹F NMR (for fluorinated substrates) can quantify real-time conversion rates. In one study, DMC increased 4-fluorobenzoate yield to 76% versus 54% in THF, attributed to reduced catalyst deactivation .

Q. Basic: How to purify this compound derivatives using column chromatography?

Methodological Answer:
Use silica gel (60 Å, 40–63 µm) with hexane/ethyl acetate gradients (e.g., 50:1 for nonpolar esters like methyl 4-tert-butylbenzoate). Collect fractions every 5–10 mL and monitor by TLC (KMnO₄ staining). Highly polar byproducts (e.g., unreacted acid) elute later and can be discarded. Typical recovery exceeds 85% for crystalline products .

Q. Advanced: What evidence supports the Chan-Lam mechanism over alternative pathways?

Methodological Answer:
Mechanistic studies using deuterated methanol (CD₃OD) showed no incorporation of deuterium into the ester product, excluding transesterification. Additionally, replacing this compound with methanol under identical conditions yielded no product, confirming boron’s role in methyl transfer. Kinetic isotope effects (KIEs) further supported a rate-limiting B–O bond cleavage step .

Q. Basic: What are the key parameters for reproducibility in this compound-based reactions?

Methodological Answer:
Critical parameters include:

  • Catalyst pre-activation : Stir CuCO₃·Cu(OH)₂ in solvent for 10 minutes before adding substrates.
  • Oxygen control : Ensure reactions are open to air but protected from drafts to maintain consistent O₂ levels.
  • Stoichiometry : Use 1.5 equivalents of this compound to avoid incomplete conversion.
    Documenting these steps in supplementary materials enhances reproducibility .

Q. Advanced: How do steric/electronic effects influence substrate reactivity in this compound coupling?

Methodological Answer:
Electron-deficient aromatic acids (e.g., 4-nitrobenzoic acid) react faster due to enhanced electrophilicity (yields >85%), while sterically hindered substrates (e.g., 2,6-dimethylbenzoic acid) require longer reaction times (48 hours) or elevated temperatures. Hammett plots (σ values vs. ln(k)) quantitatively correlate substituent effects, with ρ ≈ -1.2 indicating a nucleophilic aromatic substitution-like transition state .

Properties

IUPAC Name

methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMKRRPZPWUYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156639
Record name Methylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13061-96-6
Record name Methylboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013061966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methylboronic acid
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Record name METHYLBORONIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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